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Compound of Interest

Compound Name: MitoTam bromide, hydrobromide

Cat. No.: B10831154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MitoTam hydrobromide is a novel, mitochondria-targeted derivative of the well-known anti-

cancer drug, tamoxifen. By incorporating a triphenylphosphonium (TPP) cation, MitoTam is

engineered to accumulate within the mitochondria of cancer cells, a characteristic that

significantly enhances its cytotoxic and anti-proliferative effects compared to its parent

compound. This targeted delivery to the powerhouse of the cell exploits the unique bioenergetic

state of malignant cells, making MitoTam a promising candidate for a new generation of

targeted cancer therapies. This in-depth technical guide provides a comprehensive overview of

the synthesis, chemical properties, and the intricate mechanism of action of MitoTam

hydrobromide, intended to serve as a valuable resource for researchers and professionals in

the field of drug development.

Chemical Properties
MitoTam hydrobromide is a complex molecule composed of a tamoxifen moiety, a ten-carbon

alkyl linker, and a triphenylphosphonium cation, with hydrobromide as the counter-ion. Its

chemical structure facilitates its accumulation in the mitochondrial matrix, driven by the

significant negative mitochondrial membrane potential.
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Property Value

Chemical Name

(E/Z)-(10-(4-(1,2-diphenylbut-1-en-1-

yl)phenoxy)decyl)triphenylphosphonium

bromide hydrobromide

CAS Number 1634624-73-9

Molecular Formula C₅₂H₆₀Br₂NOP

Molecular Weight 905.82 g/mol

Solubility Soluble in DMSO

Storage

Store as a powder at -20°C for up to 2 years. In

DMSO, store at 4°C for up to 2 weeks or at

-80°C for up to 6 months.

Synthesis of MitoTam Hydrobromide
The synthesis of MitoTam hydrobromide is a multi-step process that involves the strategic

connection of the tamoxifen pharmacophore to the mitochondria-targeting TPP cation via an

alkyl linker. While specific, detailed protocols are often proprietary, the general synthetic route

can be outlined as follows.

Synthetic Workflow
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Caption: General synthetic workflow for MitoTam hydrobromide.

Step 1: Synthesis of the Alkyl-TPP Linker The synthesis typically begins with the preparation of

the mitochondria-targeting moiety. This involves the reaction of a dihaloalkane, such as 1,10-

dibromodecane, with triphenylphosphine. This reaction, a standard method for the formation of

phosphonium salts, results in the formation of (10-bromodecyl)triphenylphosphonium bromide.

Step 2: Coupling of Tamoxifen to the Linker The next step is the alkylation of a suitable

tamoxifen derivative, commonly 4-hydroxytamoxifen, with the previously synthesized alkyl-TPP

linker. The hydroxyl group of 4-hydroxytamoxifen acts as a nucleophile, displacing the bromine

atom on the decyl chain of the phosphonium salt. This reaction forms the core structure of

MitoTam.

Step 3: Formation of the Hydrobromide Salt The final step involves the treatment of the

synthesized compound with hydrobromic acid to form the hydrobromide salt. This step ensures

the stability and solubility of the final product for experimental and potential therapeutic use.

Mechanism of Action
The primary mechanism of action of MitoTam hydrobromide revolves around its ability to

selectively accumulate in the mitochondria of cancer cells and disrupt their critical functions.

This targeted approach leads to a cascade of events culminating in apoptotic cell death.

Signaling Pathway of MitoTam-Induced Apoptosis
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Caption: Signaling pathway of MitoTam-induced apoptosis.

Mitochondrial Accumulation: The positively charged triphenylphosphonium cation of MitoTam

drives its accumulation within the negatively charged mitochondrial matrix of cancer cells.

This accumulation is significantly higher in cancer cells compared to normal cells due to the

elevated mitochondrial membrane potential often observed in malignant tissues.

Inhibition of Electron Transport Chain (ETC) Complex I: Once inside the mitochondria,

MitoTam primarily targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the

electron transport chain.[1] This inhibition disrupts the normal flow of electrons, leading to a

decrease in ATP production.

Increased Reactive Oxygen Species (ROS) Production: The blockage of Complex I results in

the leakage of electrons, which then react with molecular oxygen to form superoxide radicals
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and other reactive oxygen species (ROS).[2] This surge in ROS creates a state of severe

oxidative stress within the mitochondria.

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron

transport chain and the increase in oxidative stress lead to a collapse of the mitochondrial

membrane potential (ΔΨm).[2] This depolarization is a critical event in the initiation of the

apoptotic cascade.

Induction of Apoptosis: The combination of ATP depletion, excessive ROS production, and

the loss of mitochondrial membrane potential triggers the intrinsic pathway of apoptosis. This

involves the release of pro-apoptotic factors from the mitochondria, activation of caspases,

and ultimately, programmed cell death.

Quantitative Data: In Vitro Efficacy
The cytotoxic and anti-proliferative effects of MitoTam hydrobromide have been evaluated

across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values

demonstrate its potent activity, particularly in comparison to its parent compound, tamoxifen.

Cell Line Cancer Type MitoTam IC₅₀ (µM)
Tamoxifen IC₅₀
(µM)

MCF-7 Breast Cancer (ER+) ~0.65 - 1.5 >10

MDA-MB-231
Breast Cancer (Triple-

Negative)
~2.5 - 5.0 >10

SK-BR-3
Breast Cancer

(HER2+)
~0.5 - 1.0 >10

PaTu 8902 Pancreatic Cancer ~1.0 - 2.0 Not Reported

RenCa Renal Cancer ~0.5 Not Reported

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as

incubation time and assay method.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.creative-bioarray.com/support/jc-1-mitochondrial-membrane-potential-assay.htm
https://www.creative-bioarray.com/support/jc-1-mitochondrial-membrane-potential-assay.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are representative protocols for key experiments used to elucidate the

mechanism of action of MitoTam hydrobromide.

Measurement of Mitochondrial Membrane Potential (JC-
1 Assay)
This protocol utilizes the fluorescent probe JC-1 to assess changes in mitochondrial membrane

potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates

that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains as monomers

and fluoresces green.

Experimental Workflow:
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Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

Materials:

Cancer cell line of interest
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Cell culture medium and supplements

MitoTam hydrobromide stock solution (in DMSO)

JC-1 staining solution

Phosphate-buffered saline (PBS)

Fluorescence microscope or flow cytometer

Procedure:

Seed cells in a suitable culture plate or dish and allow them to adhere overnight.

Treat the cells with various concentrations of MitoTam hydrobromide for the desired time

period. Include untreated cells as a negative control and a known mitochondrial depolarizing

agent (e.g., CCCP) as a positive control.

After treatment, remove the medium and wash the cells with PBS.

Add the JC-1 staining solution to the cells and incubate under appropriate conditions

(typically 15-30 minutes at 37°C).

Wash the cells with PBS to remove excess stain.

Analyze the cells using a fluorescence microscope or a flow cytometer.

Quantify the red and green fluorescence intensity to determine the ratio of red to green

fluorescence, which is indicative of the mitochondrial membrane potential. A decrease in this

ratio in MitoTam-treated cells indicates mitochondrial depolarization.

Assessment of Apoptosis (Annexin V-FITC/Propidium
Iodide Assay)
This flow cytometry-based assay is used to detect and quantify apoptotic cells. Annexin V-FITC

binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane

during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by
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live cells but can enter and stain the nucleus of late apoptotic or necrotic cells with

compromised membrane integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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